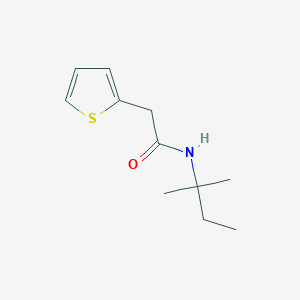

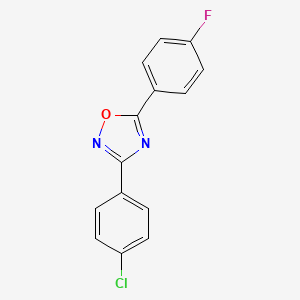

![molecular formula C15H21NO3 B5697817 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide

説明

Synthesis Analysis

The synthesis of related cyclobutane derivatives involves innovative methods, such as the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight, which leads to compounds with a slightly distorted square-planar arrangement of the cyclobutane ring. This method emphasizes the importance of conditions and starting materials in the synthesis of complex cyclobutane derivatives (Shabir et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been determined by single-crystal X-ray analysis, revealing a center of inversion in the molecule and a distorted square-planar arrangement of the central four-membered ring. Natural bond orbital population analysis and Hirshfeld surface analysis further elucidate the stability and interactions within the crystal structure, highlighting the significance of hydrogen bonding and van der Waals interactions in crystal packing (Shabir et al., 2020).

Chemical Reactions and Properties

Cyclobutane derivatives undergo various chemical reactions, including oxidative scission and photochemical [2+2] cycloadditions. For example, the reaction of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4 leads to oxidative ring opening by regioselective scission, demonstrating the reactivity of cyclobutane rings towards oxidative conditions (Graziano et al., 1996).

Physical Properties Analysis

The physical properties of cyclobutane derivatives, such as melting points, boiling points, and solubility, are influenced by the molecular structure and substituents. The planarity and distortion of the cyclobutane ring, as well as the nature and position of substituents, can significantly affect these properties, though specific data on N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclobutanecarboxamide are not directly provided in the cited studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions, of cyclobutane derivatives are determined by their unique molecular structures. The presence of dimethoxyphenyl groups and the cyclobutane ring in this compound suggests potential for specific chemical behaviors, such as susceptibility to photochemical reactions and oxidative conditions, as demonstrated in related compounds (Graziano et al., 1996).

特性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-13-7-6-11(10-14(13)19-2)8-9-16-15(17)12-4-3-5-12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBECJBZMDVOGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2CCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)

![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)

![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)

![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)

![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)

![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)

![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)